4-({4-[(2-Methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-({4-[(2-Methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest in the scientific community due to its potential pharmacological properties, particularly in the field of neuroprotection and acetylcholinesterase inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2-Methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxybenzoic acid with piperazine under specific conditions to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with 1-phenylpyrrolidin-2-one using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(2-Methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-({4-[(2-Methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one has several scientific research applications:
Acetylcholinesterase Inhibition: It has been studied for its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for cognitive function.
Pharmacokinetics: Research has also focused on the pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion.
Mechanism of Action
The mechanism of action of 4-({4-[(2-Methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Neuroprotection: It exerts neuroprotective effects by reducing oxidative stress and preventing lipid peroxidation and protein damage.
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Another piperazine derivative with neuroprotective properties.
Substituted N-phenylpyrazine-2-carboxamides: Compounds with similar pharmacological profiles, particularly in acetylcholinesterase inhibition.
Uniqueness
4-({4-[(2-Methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one stands out due to its dual role in neuroprotection and acetylcholinesterase inhibition, making it a promising candidate for research in neurodegenerative diseases and cognitive enhancement .
Properties
Molecular Formula |
C23H25N3O4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[4-(2-methoxybenzoyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C23H25N3O4/c1-30-20-10-6-5-9-19(20)23(29)25-13-11-24(12-14-25)22(28)17-15-21(27)26(16-17)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3 |
InChI Key |
WHHRTCCFBNBOFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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